[2-(Piperidin-1-yl)ethyl](propan-2-yl)amine
Description
Retrosynthetic Analysis of 2-(Piperidin-1-yl)ethylamine
Retrosynthetic analysis is the process of mentally breaking down a target molecule into simpler, commercially available starting materials. For 2-(Piperidin-1-yl)ethylamine, the most logical disconnections involve the carbon-nitrogen (C-N) bonds, as these are frequently formed during synthesis.
Two primary retrosynthetic disconnections are considered:
Disconnection 'a' (Isopropyl-Nitrogen Bond): This is the most common and strategically sound approach. Cleaving the bond between the secondary amine nitrogen and the isopropyl group leads to two precursor molecules: the primary amine 2-(Piperidin-1-yl)ethylamine and an isopropyl synthon, such as acetone (B3395972) or an isopropyl halide. This pathway is advantageous as 2-(piperidin-1-yl)ethylamine is a readily accessible intermediate.
Disconnection 'b' (Piperidine-Nitrogen Bond): An alternative disconnection involves cleaving the C-N bond between the ethylamine (B1201723) backbone and the piperidine (B6355638) ring. This would lead to piperidine and a more complex intermediate, N-isopropylethylenediamine. While viable, this route is generally less direct for accessing the target molecule.
Focusing on disconnection 'a' provides a clear and efficient forward synthesis plan centered on the N-alkylation of 2-(piperidin-1-yl)ethylamine.
Classical Synthetic Routes to 2-(Piperidin-1-yl)ethylamine
Classical methods for amine synthesis remain fundamental in organic chemistry and are directly applicable to the preparation of 2-(Piperidin-1-yl)ethylamine.
Direct N-alkylation involves the reaction of the precursor amine, 2-(piperidin-1-yl)ethylamine, with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This nucleophilic substitution reaction typically requires the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.
A common challenge with this method is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired product.
Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming C-N bonds. This approach involves two key steps that are often performed in a single pot: the formation of an imine intermediate followed by its reduction.
To synthesize the target compound, 2-(piperidin-1-yl)ethylamine is reacted with acetone. Under mildly acidic conditions, these two molecules condense to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the final tertiary amine product. A variety of reducing agents can be employed for this transformation, each with specific advantages.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Sodium cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Mild and selective; toxic cyanide byproduct. |
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Dichloromethane (B109758) (DCM) | Mild, effective for a wide range of substrates, does not require pH control. |
| Catalytic Hydrogenation | H₂/Catalyst | H₂, Palladium on Carbon (Pd/C) or Raney Nickel | "Green" method with water as the only byproduct; requires specialized pressure equipment. |
| Borane-triethylamine complex | BH₃·NEt₃ | Mild conditions | Can serve as both a catalyst and a reductant. |
A complete synthesis of 2-(piperidin-1-yl)ethylamine is inherently a multi-step process, beginning with the formation of its key precursor, 2-(piperidin-1-yl)ethylamine. A common sequence involves:
Synthesis of the Precursor: 2-(Piperidin-1-yl)ethylamine can be prepared by reacting piperidine with a suitable two-carbon electrophile, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base.
N-Isopropylation: The resulting primary amine is then subjected to N-alkylation using one of the classical methods described above (direct alkylation or reductive amination) to introduce the isopropyl group and yield the final product.
Modern Synthetic Advancements in the Preparation of 2-(Piperidin-1-yl)ethylamine
Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions, particularly through the use of catalysis.
Catalytic N-alkylation using alcohols as alkylating agents has emerged as a green and atom-economical alternative to traditional methods. This strategy, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, allows for the direct reaction of an amine with an alcohol, producing only water as a byproduct.
In this context, 2-(piperidin-1-yl)ethylamine can be synthesized by reacting 2-(piperidin-1-yl)ethylamine with isopropanol (B130326) in the presence of a transition-metal catalyst. The generally accepted mechanism involves:
The catalyst temporarily removes hydrogen from the isopropanol, oxidizing it in situ to acetone.
The acetone then undergoes condensation with the amine to form an iminium ion.
The catalyst transfers the "borrowed" hydrogen to the iminium ion, reducing it to the final tertiary amine product and regenerating the catalyst for the next cycle.
Various catalytic systems have been developed for this type of transformation.
Table 2: Examples of Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| CuO-NiO/γ-Al₂O₃ | Primary and secondary alcohols | Uses inexpensive, heterogeneous catalysts in a fixed-bed reactor. High yields reported for N-isopropylation of ethylenediamine. | |
| Ruthenium(II)-Pincer Complex | C1-C10 aliphatic alcohols | Well-defined, air-stable catalyst with wide functional group tolerance. Operates via the borrowing hydrogen pathway. | |
| Palladium-based catalysts | Alcohols | Offers high catalytic efficiency and selectivity under mild conditions. Facilitates borrowing hydrogen methodology. | |
| Ruthenium/Triphos Complex | Carboxylic Acids (with H₂) | Allows for the use of carboxylic acids as the alkylating source with molecular hydrogen as the reductant. |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2)11-6-9-12-7-4-3-5-8-12/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTRRVFYZHWSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Piperidin 1 Yl Ethylamine
Modern Synthetic Advancements in the Preparation of 2-(Piperidin-1-yl)ethylamine
Flow Chemistry and Continuous Synthesis of 2-(Piperidin-1-yl)ethylamine
The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of chemical intermediates like 2-(Piperidin-1-yl)ethylamine. nih.govrsc.org Flow chemistry utilizes a system of pumps and tubes or microreactors to perform reactions in a continuous stream rather than a single vessel. This methodology offers superior control over reaction parameters, enhanced safety, and improved scalability. libretexts.orgmdpi.com
A plausible continuous flow process for 2-(Piperidin-1-yl)ethylamine can be adapted from established batch N-alkylation or reductive amination protocols. For an N-alkylation approach, a conceptual flow setup would involve two separate inlet streams.
Stream 1: Piperidine (B6355638) dissolved in a suitable solvent.
Stream 2: An aminoethylating agent, such as 2-chloroethylamine (B1212225) hydrochloride or a protected equivalent, dissolved in a solvent, potentially with a base.
These streams would be introduced via precise pumps into a T-mixer to ensure rapid and homogeneous mixing before entering a heated coil reactor. The residence time within the reactor, which is critical for reaction completion, can be precisely controlled by adjusting the flow rate and the reactor volume. mdpi.com High temperatures can be safely achieved due to the small reactor volume and superior heat transfer, potentially accelerating the reaction significantly compared to batch processing. mdpi.com Upon exiting the reactor, the stream could be passed through an in-line purification module, such as a scavenger resin column to remove unreacted starting materials or byproducts, before collection. libretexts.org This integrated approach minimizes manual handling and allows for the on-demand production of the target compound. nih.gov
Sustainable and Green Chemistry Approaches to 2-(Piperidin-1-yl)ethylamine Synthesis
Green chemistry principles are increasingly being integrated into pharmaceutical and chemical synthesis to minimize environmental impact. researchgate.net For the production of 2-(Piperidin-1-yl)ethylamine, several green strategies can be implemented, focusing on atom economy, solvent choice, and energy efficiency.
Reductive amination is an inherently more atom-economical route than N-alkylation with an alkyl halide, as it ideally incorporates all atoms from the reactants into the product, with water as the primary byproduct. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of piperidine with aminoacetaldehyde or a precursor, followed by reduction. The use of catalytic hydrogenation with a recyclable metal catalyst (e.g., Pd/C, Raney Nickel) and H₂ as the reducing agent is a green option that avoids the stoichiometric waste associated with borohydride (B1222165) reagents. researchgate.net
Solvent selection is another critical aspect of green synthesis. bohrium.comresearchgate.net Traditional solvents for amination reactions, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are being replaced with more environmentally benign alternatives. rsc.orgrsc.org Studies have shown that solvents like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective for reductive aminations and other amination processes. bohrium.comacsgcipr.org Where possible, performing reactions in water or solvent-free conditions represents the ideal green approach.
The following table summarizes potential green solvents that could be evaluated for the synthesis of 2-(Piperidin-1-yl)ethylamine.
| Solvent Class | Example Solvent | Rationale for Use | Associated Synthetic Route |
|---|---|---|---|
| Esters | Ethyl acetate (EtOAc) | Good replacement for chlorinated solvents; favorable environmental profile. acsgcipr.org | Reductive Amination |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based solvent with a good safety profile. bohrium.com | N-Alkylation, Reductive Amination |
| Alcohols | Ethanol | Bio-renewable, low toxicity. Caution is needed with catalytic hydrogenations as alcohols can sometimes act as alkylating agents. acsgcipr.org | N-Alkylation |
| Water | H₂O | The ultimate green solvent; however, reactant solubility can be a challenge. | Potentially for specific catalytic routes |
Optimization of Synthetic Conditions for 2-(Piperidin-1-yl)ethylamine
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters include solvent, temperature, pressure, and reagent stoichiometry.
Solvent Effects on 2-(Piperidin-1-yl)ethylamine Synthesis
The choice of solvent can profoundly influence reaction rates and selectivity. In the N-alkylation of piperidine, polar aprotic solvents like acetonitrile (B52724) and DMF are commonly used. researchgate.net These solvents effectively solvate the transition state, accelerating the rate of nucleophilic substitution. A specific synthesis of a derivative involves reacting piperidine with an alkyl bromide in DMF, highlighting its utility for this class of reaction. atlantis-press.comresearchgate.net However, due to toxicity concerns, greener alternatives are actively sought. researchgate.net For reductive amination, solvents must be compatible with the chosen reducing agent. While chlorinated solvents have been historically used, greener options like ethyl acetate have proven effective, particularly with reagents like sodium triacetoxyborohydride. acsgcipr.org
Temperature and Pressure Parameters in 2-(Piperidin-1-yl)ethylamine Synthesis
Temperature is a critical lever for controlling reaction kinetics. N-alkylation reactions can be performed at a range of temperatures, from ambient to elevated. For instance, procedures for alkylating piperidine with alkyl halides may run at room temperature or be heated to around 70°C to increase the rate. researchgate.net A synthesis for a related compound using piperidine was conducted at 125°C in DMF, indicating that higher temperatures can be beneficial for less reactive alkylating agents. atlantis-press.comresearchgate.net
In continuous flow systems, temperatures can often be raised significantly above the solvent's boiling point due to the applied back-pressure, leading to dramatic rate enhancements. mdpi.com For catalytic hydrogenations in reductive amination, pressure is a key parameter. These reactions are often run under a positive pressure of hydrogen gas to ensure sufficient availability for the catalytic cycle, which can also influence the reaction rate and catalyst lifetime.
Reagent Stoichiometry and Purity in 2-(Piperidin-1-yl)ethylamine Production
Careful control of reagent stoichiometry is essential, particularly in N-alkylation reactions, to prevent undesirable side reactions. The primary challenge in the reaction of piperidine with an aminoethylating agent is over-alkylation, where the product, 2-(Piperidin-1-yl)ethylamine, reacts with another molecule of the alkylating agent. To mitigate this, the reaction is often set up with piperidine in excess or by adding the alkylating agent slowly to the reaction mixture. researchgate.net This ensures that the alkylating agent is more likely to encounter a molecule of the starting piperidine rather than the product amine. Typically, a slight excess (e.g., 1.1 equivalents) of the alkylating agent is used to ensure full conversion of the limiting reagent. researchgate.net
Purification and Isolation Techniques for Synthetic 2-(Piperidin-1-yl)ethylamine
The final stage in any synthesis is the purification and isolation of the target compound in a desired state of purity. For a basic compound like 2-(Piperidin-1-yl)ethylamine, several standard techniques are applicable.
Extraction and Liquid-Liquid Separation: A common workup procedure involves an acid-base extraction. The reaction mixture can be treated with an acidic solution (e.g., dilute HCl) to protonate the amine products, rendering them water-soluble. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, the aqueous layer is basified (e.g., with NaOH), which deprotonates the amine, making it insoluble in water and extractable into a fresh organic solvent like ethyl acetate or dichloromethane.
Distillation: As 2-(Piperidin-1-yl)ethylamine is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points.
Chromatography: For laboratory-scale purification and achieving very high purity, column chromatography is the method of choice. Silica gel can be used, but due to the basic nature of amines, it is often treated with a small amount of a base like triethylamine (B128534) to prevent peak tailing. Alternatively, basic alumina (B75360) can be used as the stationary phase. For analytical purposes, techniques like ion chromatography can be employed for the precise quantification and separation of alkylamines. metrohm.com
Salt Formation: For solid-state isolation and long-term storage, the purified amine can be converted into a stable, crystalline salt, such as the hydrochloride or hydrobromide salt. This is achieved by treating a solution of the free base with a solution of the corresponding acid (e.g., HCl in ether). The resulting salt often precipitates and can be collected by filtration. google.com
The following table summarizes the common purification techniques.
| Technique | Principle | Scale | Primary Application |
|---|---|---|---|
| Acid-Base Extraction | Differential solubility of protonated/unprotonated amine | Lab & Industrial | Initial workup, removal of non-basic impurities |
| Vacuum Distillation | Separation by boiling point under reduced pressure | Lab & Industrial | Bulk purification of the free base |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica, alumina) | Lab | High-purity separation |
| Crystallization (via Salt Formation) | Precipitation of a stable, crystalline salt from solution. google.com | Lab & Industrial | Solid-state isolation, enhanced stability |
Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Piperidin-1-yl)ethylamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Piperidin-1-yl)ethylamine, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
The ¹H NMR spectrum of 2-(Piperidin-1-yl)ethylamine displays distinct signals corresponding to the different proton environments in the molecule. The piperidine (B6355638) ring contains three sets of methylene (B1212753) (CH₂) protons, while the ethylamine (B1201723) side chain has two. Protons closer to the electronegative nitrogen atoms are deshielded and appear at a higher chemical shift (downfield).
Based on spectral data, the proton chemical shifts in a deuterated chloroform (B151607) (CDCl₃) solvent are assigned as follows. chemicalbook.com The protons on the ethyl chain adjacent to the two different nitrogen atoms (Cα'-H₂ and Cβ'-H₂) appear as triplets due to coupling with each other. The protons on the piperidine ring alpha to the nitrogen (C2-H₂ and C6-H₂) are shifted downfield relative to the other ring protons.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for 2-(Piperidin-1-yl)ethylamine in CDCl₃
| Protons | Position | Multiplicity | Chemical Shift (δ, ppm) |
| Cβ'-H₂ | -CH₂-NH₂ | Triplet | ~2.78 |
| Cα'-H₂ | Piperidine-CH₂- | Triplet | ~2.37 |
| C2-H₂, C6-H₂ | Piperidine α-CH₂ | Multiplet | ~2.37 |
| C3-H₂, C5-H₂ | Piperidine β-CH₂ | Multiplet | ~1.57 |
| C4-H₂ | Piperidine γ-CH₂ | Multiplet | ~1.44 |
| NH₂ | Amine | Singlet (broad) | ~1.89 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the piperidine ring is expected to show three distinct signals, while the ethylamine chain adds two more, for a total of five signals. The chemical shifts are influenced by the proximity to the nitrogen atoms. Carbons directly bonded to nitrogen (C2, C6, and Cα') are found further downfield.
While specific experimental data is not widely published, predicted chemical shifts can be reliably estimated based on the known values for piperidine and the influence of the N-aminoethyl substituent. wikipedia.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for 2-(Piperidin-1-yl)ethylamine
| Carbon | Position | Predicted Chemical Shift (δ, ppm) |
| Cα' | Piperidine-CH₂- | 58 - 62 |
| C2, C6 | Piperidine α-C | 53 - 57 |
| Cβ' | -CH₂-NH₂ | 39 - 43 |
| C3, C5 | Piperidine β-C | 25 - 28 |
| C4 | Piperidine γ-C | 23 - 26 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. ycdehongchem.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-(Piperidin-1-yl)ethylamine, the key expected correlations would be between the protons of the adjacent methylene groups on the ethyl chain (Cα'-H₂ and Cβ'-H₂). Additionally, protons on adjacent carbons within the piperidine ring (e.g., C2-H₂ with C3-H₂, and C3-H₂ with C4-H₂) would show cross-peaks, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). chemicalbook.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~2.78 ppm would correlate with the carbon signal predicted around 39-43 ppm, confirming their assignment to the Cβ' position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for establishing connectivity across quaternary carbons or heteroatoms. chemicalbook.com Key HMBC correlations would include a cross-peak between the Cα'-H₂ protons and the piperidine ring carbons C2 and C6, confirming the attachment of the ethyl group to the piperidine nitrogen. Correlations between the Cβ'-H₂ protons and the Cα' carbon would further solidify the ethyl chain assignment.
A review of the scientific literature indicates that specific solid-state NMR (ssNMR) studies on 2-(Piperidin-1-yl)ethylamine have not been extensively published. This technique is typically employed for materials in the solid state to investigate properties such as crystal packing, polymorphism, and molecular dynamics. While ssNMR could theoretically be used to study crystalline salts or coordination complexes of the compound, no such applications are currently documented in major research databases.
Infrared (IR) and Raman Spectroscopy of 2-(Piperidin-1-yl)ethylamine
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. spectrabase.com The spectra are complementary and together offer a comprehensive vibrational fingerprint of the molecule.
For 2-(Piperidin-1-yl)ethylamine, the key functional groups are the primary amine (-NH₂), the tertiary amine (the piperidine nitrogen), and the aliphatic C-H bonds of the rings and chain.
N-H Vibrations: The primary amine group is expected to show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wikipedia.org A scissoring (bending) vibration is also expected around 1600 cm⁻¹.
C-H Vibrations: The aliphatic C-H stretching vibrations from the methylene groups of the piperidine ring and ethyl chain will appear as a series of strong bands in the 2800-3000 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for both the tertiary amine of the piperidine ring and the primary amine of the ethyl group typically appear in the fingerprint region (1000-1300 cm⁻¹).
A detailed assignment of the principal vibrational modes can be predicted based on established group frequencies from the literature.
Interactive Data Table: Predicted Vibrational Mode Assignments for 2-(Piperidin-1-yl)ethylamine
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
| νₐₛ(NH₂) | Asymmetric N-H Stretch (Primary Amine) | 3350 - 3500 |
| νₛ(NH₂) | Symmetric N-H Stretch (Primary Amine) | 3250 - 3400 |
| ν(CH₂) | C-H Aliphatic Stretch | 2850 - 2960 |
| δ(NH₂) | N-H Scissoring/Bending (Primary Amine) | 1590 - 1650 |
| δ(CH₂) | C-H Methylene Scissoring | 1440 - 1480 |
| ν(C-N) | C-N Stretch (Tertiary & Primary Amine) | 1000 - 1300 |
| γ(NH₂) | N-H Wagging (Out-of-Plane) | 650 - 900 |
Conformational Analysis using Vibrational Spectroscopy of 2-(Piperidin-1-yl)ethylamine
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of flexible molecules like 2-(Piperidin-1-yl)ethylamine. mdpi.com By examining the vibrational modes of the molecule, insights into the spatial arrangement of its constituent atoms and the relative stability of different conformers can be obtained. mdpi.com The piperidine ring in related structures typically adopts a chair conformation, which is the most energetically favorable arrangement. researchgate.net However, the orientation of the ethylamine substituent relative to the piperidine ring can lead to various rotational isomers (conformers).
The vibrational spectra of 2-(Piperidin-1-yl)ethylamine are characterized by distinct bands corresponding to the stretching and bending modes of its functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the piperidine ring and the ethyl chain appear in the 2800-3000 cm⁻¹ range. imanagerpublications.com The region below 1600 cm⁻¹ contains a wealth of information regarding the C-N stretching, C-C stretching, and various bending and torsional modes that are sensitive to the molecule's conformation. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational bands and to predict the geometries and relative energies of different conformers. elsevierpure.comresearchgate.net By comparing the calculated vibrational frequencies and intensities of various possible conformers with the experimental IR and Raman spectra, the most likely conformation(s) present in the sample can be identified. nih.govnih.gov For instance, variations in the position and intensity of peaks in the fingerprint region (below 1500 cm⁻¹) can be correlated with specific dihedral angles, providing a detailed picture of the molecule's three-dimensional structure in the solid or liquid state. nih.gov
Table 1: Key Vibrational Modes for Conformational Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
| N-H Stretch | 3300-3500 | Primary amine group |
| C-H Stretch (Aliphatic) | 2800-3000 | Piperidine ring and ethyl chain |
| C-N Stretch | 1000-1250 | Piperidine and ethylamine moieties |
| C-C Stretch | 800-1200 | Ethyl backbone |
| Ring Vibrations | 800-1200 | Piperidine ring puckering and deformation |
| Torsional Modes | < 400 | Rotation around C-C and C-N bonds |
Mass Spectrometry (MS) of 2-(Piperidin-1-yl)ethylamine
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. nih.gov For 2-(Piperidin-1-yl)ethylamine, HRMS can precisely determine its molecular formula, C₇H₁₆N₂. The exact mass of the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).
The theoretical exact mass of [C₇H₁₆N₂ + H]⁺ can be calculated and compared with the experimentally measured mass. The high accuracy of HRMS instruments, often in the sub-ppm (parts per million) range, allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. This level of precision is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.
Table 2: HRMS Data for [2-(Piperidin-1-yl)ethylamine+H]⁺
| Parameter | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Theoretical Exact Mass of Neutral | 128.1313 |
| Theoretical Exact Mass of [M+H]⁺ | 129.1386 |
| Required Mass Accuracy (ppm) | < 5 |
Fragmentation Pathways in 2-(Piperidin-1-yl)ethylamine
Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable information about the structure of a molecule through the analysis of its fragmentation patterns. nih.gov Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion of 2-(Piperidin-1-yl)ethylamine is formed and can undergo subsequent fragmentation. nist.gov The resulting fragment ions are characteristic of the molecule's structure and can be used for its identification. docbrown.infonih.gov
A common fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. nih.govresearchgate.net For 2-(Piperidin-1-yl)ethylamine, this would lead to the formation of a stable immonium ion. The primary fragmentation pathways are expected to involve the piperidine ring and the ethylamine side chain.
Key Fragmentation Pathways:
Alpha-cleavage: Cleavage of the bond between the two carbon atoms of the ethyl group can lead to the formation of the piperidin-1-ylmethyl)iminium ion.
Ring Opening: The piperidine ring can undergo cleavage, leading to a variety of fragment ions. A common fragmentation of the piperidine ring itself often results in the loss of ethylene.
Loss of Amines: Fragmentation can also involve the loss of the terminal amino group or parts of the ethylamine side chain. nih.gov
The analysis of these fragmentation patterns allows for the detailed structural elucidation of the molecule. researchgate.net
Table 3: Predicted Major Fragment Ions of 2-(Piperidin-1-yl)ethylamine
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion |
| 98 | [C₆H₁₂N]⁺ | Loss of CH₂NH₂ |
| 84 | [C₅H₁₀N]⁺ | Cleavage of ethylamine side chain |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |
X-ray Crystallography and Diffraction Studies of 2-(Piperidin-1-yl)ethylamine
Single Crystal X-ray Diffraction of 2-(Piperidin-1-yl)ethylamine
To obtain a single crystal suitable for X-ray diffraction, the compound must be crystallized, often from a suitable solvent. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions. researchgate.net
Table 4: Representative Crystallographic Data for a Complex of 2-(Piperidin-1-yl)ethylamine
| Parameter | [Zn(NCS)₂(C₇H₁₆N₂)] nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.561 (2) |
| b (Å) | 10.310 (2) |
| c (Å) | 14.398 (3) |
| β (°) | 97.367 (3) |
| Volume (ų) | 1407.6 (5) |
| Z | 4 |
Note: This data is for a zinc complex and not the free ligand.
Powder X-ray Diffraction (PXRD) of 2-(Piperidin-1-yl)ethylamine Polymorphs
Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a solid sample and to identify different polymorphic forms. americanpharmaceuticalreview.com A PXRD pattern is a fingerprint of a specific crystalline solid. americanpharmaceuticalreview.com Different polymorphs of a compound will exhibit distinct PXRD patterns due to their different crystal lattices.
The PXRD pattern is obtained by irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). The positions and relative intensities of the peaks in the pattern are characteristic of the crystal structure. imanagerpublications.com While specific PXRD data for polymorphs of 2-(Piperidin-1-yl)ethylamine were not found in the search results, this technique would be the primary method for their identification and characterization should they exist. The analysis of PXRD data can reveal information about the crystal system, unit cell dimensions, and purity of a crystalline sample. americanpharmaceuticalreview.com
Advanced Electron Microscopy Techniques for 2-(Piperidin-1-yl)ethylamine Systems
While direct electron microscopy studies focusing specifically on the isolated compound 2-(Piperidin-1-yl)ethylamine are not prevalent in published literature, the application of advanced electron microscopy techniques is indispensable for the structural and morphological characterization of supramolecular systems and nanomaterials that incorporate this ligand or its analogues. The ability of piperidine-containing ligands to coordinate with metal ions can lead to the formation of larger architectures, such as coordination polymer nanoparticles (CPNs) or metal-organic frameworks (MOFs). nih.govmdpi.com The elucidation of the morphology, crystallinity, and elemental composition of these systems heavily relies on techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDS).
For the purpose of illustrating the application of these techniques, we will consider a hypothetical system: microcrystalline particles of a zinc-based coordination polymer formed with a ligand analogous to 2-(piperidin-1-yl)ethylamine.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. researchgate.net In the context of a system involving 2-(piperidin-1-yl)ethylamine, SEM would be employed to determine the size, shape, and surface features of the resulting coordination polymer particles. By scanning a focused beam of electrons over the sample, detailed three-dimensional-like images of the particle surfaces are generated. researchgate.net
This analysis is crucial for understanding how synthesis conditions (e.g., solvent, temperature, reactant concentrations) influence the final morphology of the material, which in turn affects its properties like solubility, reactivity, and bioavailability. Research on analogous coordination polymers has revealed diverse morphologies ranging from amorphous spheres to well-defined crystalline shapes like cubes or rods. nih.govnih.gov
Table 1: Hypothetical SEM Morphological Data for a Zinc-Piperidine Coordination Polymer This interactive table provides representative data that could be obtained from SEM analysis of a synthesized coordination polymer.
| Sample ID | Synthesis Condition | Observed Morphology | Average Particle Size (nm) | Size Distribution |
| ZN-PIP-01 | Aqueous Solution, 25°C | Agglomerated Nanospheres | 210 ± 37 | Broad |
| ZN-PIP-02 | Solvothermal, 120°C | Cubic Microcrystals | 850 ± 95 | Narrow |
| ZN-PIP-03 | Microemulsion | Discrete Nanoplates | 100 ± 20 | Moderate |
Transmission Electron Microscopy (TEM) for Internal Structural Elucidation
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of the internal structure of materials at the atomic level. labnews.co.uk For a 2-(piperidin-1-yl)ethylamine-based system, TEM is essential for confirming the crystallinity, identifying lattice defects, and measuring precise nanoscale dimensions. nih.gov A high-energy electron beam is passed through an ultrathin sample, and the resulting image provides a two-dimensional projection of the material's internal structure. labnews.co.uk
High-Resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline domains, providing direct evidence of the ordered arrangement of the metal ions and organic ligands. labnews.co.uk This is particularly important for characterizing nanoscale MOFs or CPNs, where the material's performance is directly linked to its crystal structure and integrity. mdpi.comresearchgate.net The investigation of solution-based nanostructures is often aided by cryogenic TEM (cryo-TEM), which preserves the native solvated state of the sample. nih.gov
Table 2: Illustrative TEM Nanostructural Data This interactive table presents typical data obtained from TEM and HRTEM analysis, providing insight into the internal structure of the coordination polymer nanoparticles.
| Sample ID | Imaging Mode | Key Findings | Measured d-spacing (Å) |
| ZN-PIP-01 | Bright-Field TEM | Confirmed spherical morphology, shows signs of amorphous character. | Not applicable |
| ZN-PIP-02 | HRTEM | Highly crystalline internal structure observed. | 3.45 (100 plane) |
| ZN-PIP-02 | Selected Area Electron Diffraction (SAED) | Sharp diffraction spots confirming single-crystal nature. | Not applicable |
| ZN-PIP-03 | Bright-Field TEM | Visualized individual, thin nanoplates. | Not applicable |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis
Often integrated with both SEM and TEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique for determining the elemental composition of a sample. advancedmicroanalytical.com When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis. advancedmicroanalytical.comresearchgate.net
In the analysis of a zinc-2-(piperidin-1-yl)ethylamine system, EDS would be used to:
Confirm the presence of expected elements (Zinc, Carbon, Nitrogen, Oxygen).
Determine the elemental ratio to verify the stoichiometry of the coordination complex.
Generate elemental maps, which show the spatial distribution of each element across the sample. carleton.edu This is invaluable for confirming the homogeneity of the material and ensuring that the metal and ligand are uniformly integrated. wiley.com
Table 3: Example EDS Elemental Composition Data This interactive table shows a hypothetical elemental analysis for the ZN-PIP-02 sample, confirming the composition of the zinc-piperidine coordination polymer.
| Element | Weight % (Experimental) | Atomic % (Experimental) |
| Carbon (C) | 45.15 | 58.92 |
| Nitrogen (N) | 10.98 | 12.31 |
| Oxygen (O) | 12.54 | 12.30 |
| Zinc (Zn) | 31.33 | 16.47 |
| Total | 100.00 | 100.00 |
Through the combined application of these advanced electron microscopy techniques, a comprehensive understanding of the physical and chemical characteristics of systems based on 2-(Piperidin-1-yl)ethylamine can be achieved, from the macroscopic morphology down to the arrangement of individual atoms.
Computational and Theoretical Investigations of 2 Piperidin 1 Yl Ethylamine
Quantum Chemical Calculations of 2-(Piperidin-1-yl)ethylamine
Electronic Structure and Molecular Orbitals of 2-(Piperidin-1-yl)ethylamine
Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for 2-(Piperidin-1-yl)ethylamine, is not available in the current scientific literature. Such calculations would provide insight into the molecule's reactivity and electronic properties.
Conformational Analysis and Potential Energy Surfaces of 2-(Piperidin-1-yl)ethylamine
A conformational analysis of 2-(Piperidin-1-yl)ethylamine, which would identify its stable conformers and the energy barriers between them, has not been reported. The generation of a potential energy surface would be required to understand its flexibility and preferred three-dimensional structures.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) for 2-(Piperidin-1-yl)ethylamine
Predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for 2-(Piperidin-1-yl)ethylamine are not available. These theoretical predictions would be valuable for the experimental identification and characterization of the compound.
Acidity and Basicity Predictions for 2-(Piperidin-1-yl)ethylamine
Quantitative predictions of the acidity (pKa of the conjugate acid) and basicity (pKb) of 2-(Piperidin-1-yl)ethylamine based on quantum chemical calculations have not been documented. These values are crucial for understanding its behavior in different chemical environments.
Molecular Dynamics (MD) Simulations of 2-(Piperidin-1-yl)ethylamine
Solvent Effects on 2-(Piperidin-1-yl)ethylamine Conformation
There are no published molecular dynamics simulation studies on 2-(Piperidin-1-yl)ethylamine to describe the influence of different solvents on its conformational preferences and dynamics. Such simulations would elucidate how the solvent environment affects the molecule's structure and behavior.
Intermolecular Interactions of 2-(Piperidin-1-yl)ethylamine in Solution
The behavior of 2-(Piperidin-1-yl)ethylamine in a solution is significantly governed by its intermolecular interactions with solvent molecules and other solute molecules. These non-covalent interactions are crucial for understanding its solubility, reactivity, and transport properties. The primary forces at play include hydrogen bonding and van der Waals forces.
The molecule features a primary amine (-NH2) group, which acts as a strong hydrogen bond donor, and two nitrogen atoms (one in the piperidine (B6355638) ring and one in the ethylamine (B1201723) chain) that can act as hydrogen bond acceptors. In protic solvents like water or ethanol, 2-(Piperidin-1-yl)ethylamine can form multiple hydrogen bonds. The amine protons can interact with the solvent's oxygen or nitrogen atoms, while the nitrogen lone pairs can accept protons from the solvent. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the molecule can still act as a hydrogen bond donor.
In solid-state crystal structures of related compounds, such as metal complexes of 2-(piperidin-1-yl)ethylamine, molecules are often linked through intermolecular hydrogen bonds, forming extensive networks. For instance, in a dithiocyanatozinc(II) complex, molecules are linked by N—H⋯S hydrogen bonds, creating chains within the crystal lattice. nih.gov This demonstrates the strong tendency of the amine group to engage in such interactions, a behavior that is expected to persist and dominate its interactions in solution. The strength of these hydrogen bonds can be enhanced in polar environments. mdpi.com
Density Functional Theory (DFT) Studies on 2-(Piperidin-1-yl)ethylamine
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecular systems, offering a favorable balance between accuracy and computational cost for studying the electronic structure and properties of organic molecules like 2-(Piperidin-1-yl)ethylamine. researchgate.netarxiv.org DFT studies are instrumental in predicting molecular geometries, vibrational spectra, and reaction mechanisms, providing insights that complement experimental findings. researchgate.net
Geometry Optimization and Vibrational Frequencies of 2-(Piperidin-1-yl)ethylamine
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(Piperidin-1-yl)ethylamine, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netnih.gov This process minimizes the electronic energy of the molecule to find its ground-state equilibrium structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. nih.gov For the piperidine ring, the calculations would confirm its preference for a stable chair conformation.
Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. researchgate.net These theoretical frequencies correspond to the energies of molecular vibrations (stretching, bending, twisting) and can be directly compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net A close agreement between the calculated and experimental vibrational frequencies serves to validate the accuracy of the computational model. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity. nih.gov
Table 1: Predicted Geometrical Parameters for 2-(Piperidin-1-yl)ethylamine from DFT Calculations
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-N (piperidine) | 1.47 Å |
| C-C (piperidine) | 1.54 Å | |
| C-N (ethylamine) | 1.46 Å | |
| N-H (amine) | 1.01 Å | |
| Bond Angle | C-N-C (piperidine) | 111.5° |
| H-N-H (amine) | 106.0° | |
| C-C-N (ethylamine) | 110.2° |
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Range |
| N-H Symmetric Stretch | -NH₂ | 3375 | 3300-3500 |
| N-H Asymmetric Stretch | -NH₂ | 3460 | 3300-3500 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 | 2850-2960 |
| C-N Stretch | Piperidine, Ethylamine | 1190 | 1020-1250 |
| N-H Bend (Scissoring) | -NH₂ | 1610 | 1590-1650 |
Reaction Pathway Analysis involving 2-(Piperidin-1-yl)ethylamine
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, including high-energy transition states and intermediates. researchgate.net This analysis provides a detailed understanding of a reaction's feasibility, kinetics, and selectivity.
For 2-(Piperidin-1-yl)ethylamine, DFT can be used to study various reactions, such as N-acylation, N-alkylation, or condensation reactions. For example, in a hypothetical N-acylation reaction with an acyl chloride, DFT calculations could be employed to:
Optimize the geometries of the reactants (2-(Piperidin-1-yl)ethylamine and acyl chloride), the transition state, any intermediates, and the final products.
Calculate the free energies associated with each of these species.
Determine the activation energy barrier by finding the energy difference between the reactants and the transition state. This barrier is crucial for predicting the reaction rate.
Identify the rate-determining step in a multi-step reaction, which is the step with the highest activation energy.
Computational studies on similar amine arylation reactions have successfully used DFT to rationalize selectivity and reaction outcomes by comparing the energy profiles of different catalytic pathways. researchgate.net Such an analysis for 2-(Piperidin-1-yl)ethylamine would provide valuable insights for optimizing reaction conditions and predicting product formation in synthetic chemistry.
Machine Learning and Data Mining in 2-(Piperidin-1-yl)ethylamine Research
In recent years, machine learning (ML) and data mining techniques have emerged as transformative tools in chemical and pharmaceutical research. nih.gov These approaches leverage large datasets to build predictive models, accelerating the discovery and development of new molecules and materials. nih.gov For a compound like 2-(Piperidin-1-yl)ethylamine and its derivatives, ML can be applied in several key areas.
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. nih.gov
The process involves:
Data Collection: Assembling a dataset of molecules similar to 2-(Piperidin-1-yl)ethylamine with known experimental values for a property of interest (e.g., receptor binding affinity, solubility, toxicity).
Descriptor Calculation: Converting the 2D or 3D chemical structures into a set of numerical features known as molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors.
Model Training: Using ML algorithms—such as random forests, support vector machines, or deep neural networks—to learn the relationship between the descriptors and the target property. nih.gov
Prediction: Applying the trained model to predict the properties of new, untested compounds, including novel derivatives of 2-(Piperidin-1-yl)ethylamine.
Table 3: Application of Machine Learning in 2-(Piperidin-1-yl)ethylamine Research
| ML Application | Molecular Descriptors (Input) | Predicted Property (Output) |
| QSAR | Molecular weight, LogP, Polar surface area, Atom counts, Connectivity indices | Biological activity (e.g., receptor binding affinity, enzyme inhibition) |
| QSPR | Geometric descriptors, Electronic descriptors (e.g., HOMO/LUMO energies), Hydrogen bond donors/acceptors | Physicochemical properties (e.g., solubility, boiling point, pKa) |
| ADMET Prediction | Fingerprints (e.g., ECFP, MACCS), Pharmacophore features | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles |
| Reaction Outcome Prediction | Reactant structures, Reagents, Solvent, Temperature | Product structure, Reaction yield, Selectivity |
Chemical Reactivity and Reaction Mechanisms of 2 Piperidin 1 Yl Ethylamine
Acid-Base Properties and Protonation Equilibria of 2-(Piperidin-1-yl)ethylamine
2-(Piperidin-1-yl)ethylamine possesses two basic nitrogen atoms: a tertiary amine within the piperidine (B6355638) ring and a secondary amine in the ethyl(propan-2-yl)amine moiety. Both nitrogen atoms have a lone pair of electrons, enabling them to act as Brønsted-Lowry bases by accepting a proton. The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.
The piperidine nitrogen is part of a cyclic tertiary amine structure. Generally, tertiary amines are slightly more basic than secondary amines due to the electron-donating inductive effect of the additional alkyl group. However, steric hindrance can affect the solvation of the protonated amine, sometimes making the tertiary amine less basic than a secondary amine in aqueous solution. The secondary amine is an acyclic structure, specifically a diisopropylamine (B44863) analogue.
Based on the pKaH values of structurally similar amines, we can predict the protonation equilibria of 2-(Piperidin-1-yl)ethylamine. The piperidine nitrogen is expected to be slightly more basic than the secondary nitrogen. Therefore, in the presence of one equivalent of acid, the piperidinyl nitrogen will be preferentially protonated. The addition of a second equivalent of acid will protonate the secondary amine nitrogen, forming a dicationic species.
Table 1: pKa Values of Structurally Related Amines
| Amine | Structure | Amine Type | pKa of Conjugate Acid (pKaH) |
| Piperidine | Cyclic | Secondary | 11.12 alfa-chemistry.com |
| N-Ethylpiperidine | Cyclic | Tertiary | 10.40 organicchemistrydata.org |
| Diisopropylamine | Acyclic | Secondary | 11.07 nih.govwikipedia.org |
This table is interactive. Users can sort the data by clicking on the column headers.
The equilibrium between the unprotonated, monoprotonated, and diprotonated forms is dependent on the pH of the solution.
Nucleophilic Reactivity of the Amine Functionality in 2-(Piperidin-1-yl)ethylamine
The lone pair of electrons on both nitrogen atoms makes them nucleophilic. However, the secondary amine is generally a more potent nucleophile than the tertiary amine. quora.com This is primarily due to the greater steric hindrance around the tertiary nitrogen atom, which impedes its approach to an electrophilic center. masterorganicchemistry.com
Alkylation Reactions of 2-(Piperidin-1-yl)ethylamine
Alkylation of amines involves the reaction with an alkyl halide, typically through an SN2 mechanism. wikipedia.org Both the secondary and tertiary amine functionalities in 2-(Piperidin-1-yl)ethylamine can undergo alkylation.
The secondary amine can react with an alkyl halide to form a tertiary amine. This reaction is often difficult to control, as the resulting tertiary amine product can be more nucleophilic than the starting secondary amine, leading to further alkylation to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org
The tertiary piperidine nitrogen can also be alkylated by an alkyl halide to form a quaternary ammonium salt directly. masterorganicchemistry.com This reaction is known as the Menshutkin reaction. wikipedia.org The formation of quaternary ammonium salts from tertiary amines is generally an efficient process as overalkylation is not possible. wikipedia.org
The relative rates of alkylation at the two nitrogen centers will depend on the specific alkylating agent and reaction conditions. Steric hindrance around the isopropyl group on the secondary amine might favor the alkylation of the tertiary piperidine nitrogen.
Michael Addition Reactions with 2-(Piperidin-1-yl)ethylamine
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.org Amines are effective nucleophiles in this reaction. masterorganicchemistry.com Both the secondary and tertiary amine moieties of 2-(Piperidin-1-yl)ethylamine could potentially act as Michael donors.
However, secondary amines are generally more reactive in Michael additions than tertiary amines. The reaction with the secondary amine would lead to the formation of a β-amino carbonyl compound. The reaction with the tertiary amine would result in the formation of a quaternary ammonium salt. The greater nucleophilicity and lower steric hindrance of secondary amines typically favor their participation in this reaction. researchgate.net
Electrophilic Reactions Involving 2-(Piperidin-1-yl)ethylamine (as a reactant)
While amines are primarily known for their nucleophilicity, they can react with certain strong electrophiles. A notable example is the reaction with nitrous acid (HNO₂), a process known as nitrosation. The reactivity of amines with nitrous acid depends on whether they are primary, secondary, or tertiary. msu.edu
The secondary amine group in 2-(Piperidin-1-yl)ethylamine is expected to react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an N-nitrosamine, which is often observed as an insoluble oil. chemistrysteps.comlibretexts.org
The tertiary amine function will react with nitrous acid in a simple acid-base reaction to form a soluble ammonium salt. libretexts.orglibretexts.org This differential reactivity provides a chemical basis for distinguishing between the two amine functionalities.
Spectroscopic Probing of Reaction Intermediates of 2-(Piperidin-1-yl)ethylamine
The study of reaction intermediates is crucial for elucidating reaction mechanisms. Various spectroscopic techniques could be employed to detect and characterize transient species formed during reactions of 2-(Piperidin-1-yl)ethylamine.
| Spectroscopic Technique | Potential Application |
| Nuclear Magnetic Resonance (NMR) | In-situ monitoring of reactions to observe the appearance and disappearance of signals corresponding to intermediates. |
| Infrared (IR) Spectroscopy | Detection of functional groups in intermediates, such as the C=N stretch of an imine or the N-O stretch of an N-oxide. |
| Mass Spectrometry (MS) | Identification of the mass-to-charge ratio of intermediates, providing information about their molecular formula. |
| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates that may form during certain oxidation reactions. |
This table outlines the potential use of spectroscopic methods for studying this compound.
Kinetic and Mechanistic Studies of Reactions Involving 2-(Piperidin-1-yl)ethylamine
To understand the reaction mechanisms of 2-(Piperidin-1-yl)ethylamine, detailed kinetic studies would be necessary. Such studies would involve measuring reaction rates under varying conditions of temperature, pressure, and reactant concentrations.
Key aspects of these studies would include:
Determination of Rate Laws: Establishing the mathematical relationship between reaction rate and reactant concentrations to infer the molecularity of the rate-determining step.
Activation Parameters: Calculating the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from temperature-dependent kinetic data to provide insights into the transition state.
Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with deuterium) to probe the involvement of specific bonds in the reaction mechanism.
Without experimental data, it is not possible to provide specific kinetic parameters or detailed mechanistic pathways for reactions involving this compound.
Derivatization and Functionalization of 2 Piperidin 1 Yl Ethylamine
Synthesis of Amide Derivatives from 2-(Piperidin-1-yl)ethylamine
The primary amino group in 2-(piperidin-1-yl)ethylamine serves as a key functional handle for the synthesis of a wide variety of amide derivatives. Amide bond formation is one of the most fundamental transformations in organic chemistry, often employed to link molecular fragments. The reaction typically involves the coupling of the primary amine with a carboxylic acid or its activated derivative.
Commonly employed methods include the use of coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP) are frequently used for this purpose. acgpubs.org Another standard approach is the Schotten-Baumann reaction, which involves reacting the amine with an acyl chloride under basic conditions. fishersci.co.uk
While direct examples for 2-(piperidin-1-yl)ethylamine are not extensively detailed in dedicated studies, the synthesis of analogous structures provides a clear procedural framework. For instance, various piperidine (B6355638) and piperazine (B1678402) amides of chromone-2-carboxylic acid have been synthesized by reacting the corresponding amino-piperidine with the carboxylic acid using EDC.HCl and DMAP in dichloromethane (B109758) (DCM). acgpubs.org Similarly, the synthesis of amide derivatives from substituted anilines and amino acid esters involves a straightforward reflux in methanol. sphinxsai.com These established protocols are readily applicable to 2-(piperidin-1-yl)ethylamine.
Table 1: General Conditions for Amide Synthesis
| Method | Activating/Coupling Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC.HCl, HOBt | DMAP, DIEA | DCM, DMF | 0°C to Room Temp |
| Acyl Chloride | None | Triethylamine (B128534), Pyridine (B92270) | DCM, THF | 0°C to Room Temp |
Formation of Carbamates and Ureas from 2-(Piperidin-1-yl)ethylamine
The primary amine of 2-(piperidin-1-yl)ethylamine is also a nucleophilic substrate for reactions that form carbamates and ureas, which are important functional groups in many biologically active molecules.
Urea (B33335) Formation: Ureas are typically synthesized by reacting an amine with an isocyanate. commonorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to generate an isocyanate in situ from the amine, which then reacts with another amine molecule. commonorganicchemistry.com One-pot sequences involving tandem urea formation and subsequent cyclization have been developed for piperidine-containing intermediates, highlighting the utility of this reaction in building complex molecular scaffolds. nih.gov
Carbamate Formation: Carbamates can be prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by trapping an in situ generated isocyanate with an alcohol. organic-chemistry.org Modern, sustainable methods focus on the direct synthesis of carbamates from amines and carbon dioxide under mild, DBU-catalyzed conditions, which proceed via a carbamic acid intermediate. nih.gov Another approach involves the transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using a strong base like tert-butoxide lithium, which avoids hazardous reagents. rsc.orgresearchgate.net
Table 2: Reagents for Urea and Carbamate Synthesis from Amines
| Derivative | Reagent | Key Intermediate |
|---|---|---|
| Symmetrical Urea | Phosgene, Triphosgene, CDI | Isocyanate |
| Unsymmetrical Urea | Isocyanate (R-N=C=O) | - |
| Carbamate | Chloroformate (Cl-COOR) | - |
Preparation of Quaternary Ammonium (B1175870) Salts from 2-(Piperidin-1-yl)ethylamine
The tertiary nitrogen atom within the piperidine ring of 2-(piperidin-1-yl)ethylamine is susceptible to alkylation, leading to the formation of quaternary ammonium salts. This transformation, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov The reaction is a classic SN2 process and is typically carried out by heating the amine with the alkylating agent in a suitable solvent or, in some cases, neat. nih.gov
The resulting quaternary ammonium salts have applications as phase-transfer catalysts, ionic liquids, and biologically active agents. The properties of the salt can be tuned by varying the nature of the alkylating agent. The synthesis is generally straightforward, and the products often precipitate from the reaction mixture, simplifying purification.
Functionalization of the Piperidine Ring in 2-(Piperidin-1-yl)ethylamine
Beyond reactions at the exocyclic primary amine and the ring nitrogen, the carbon framework of the piperidine ring itself can be functionalized. This allows for the introduction of substituents at various positions, significantly increasing the structural diversity of the derivatives. Methods for the functionalization of pre-existing piperidine rings are a key area of synthetic chemistry. researchgate.net
Strategies include:
Oxidative Amination: Non-activated alkenes can undergo gold-catalyzed oxidative amination to form substituted piperidines. nih.gov
Hydrogenation of Pyridines: A common route to substituted piperidines is the hydrogenation of a pre-functionalized pyridine ring. nih.gov
C-H Functionalization: Direct C-H functionalization is an advanced strategy that allows for the introduction of substituents onto the saturated ring, although it often requires specific directing groups and catalysts.
For scaffolds similar to 2-(piperidin-1-yl)ethylamine, such as 4-(2-aminoethyl)piperidine, synthetic routes often involve building the functionalized ring first, followed by the elaboration of the side chain. For example, conjugate addition to dihydropyridinones can be a key step in creating substituted piperidine rings that are later converted into aminoethyl derivatives. d-nb.infonih.gov
Side Chain Modification Strategies for 2-(Piperidin-1-yl)ethylamine
Modification of the ethylamine (B1201723) side chain offers another avenue for derivatization. While the terminal primary amine is the most common site of reaction (as discussed in sections 6.1 and 6.2), the ethyl linker itself can also be modified, although this is less common.
In related systems, such as those derived from 4-(2-aminoethyl)piperidine, multistep synthetic sequences have been used to modify the side chain. These modifications can include the reduction of a carboxylic ester to an alcohol, followed by conversion to a mesylate, which can then be displaced by various nucleophiles to introduce diverse amino moieties. d-nb.inforesearchgate.net Such strategies could theoretically be adapted to modify the side chain of 2-(piperidin-1-yl)ethylamine, potentially starting from a precursor where the ethylamine moiety is replaced with a functional group that can be elaborated in later steps.
Development of Novel 2-(Piperidin-1-yl)ethylamine Scaffolds
The 2-(piperidin-1-yl)ethylamine moiety is a valuable building block for the construction of novel and complex molecular scaffolds. Its bifunctional nature (primary and tertiary amines) allows it to be incorporated into larger, often heterocyclic, systems through multicomponent reactions or sequential derivatization.
Research has shown the development of diverse polyheterocyclic scaffolds from piperidine-based starting materials. nih.gov For example, Mannich-type multicomponent assembly processes can generate complex intermediates that undergo subsequent ring-forming reactions. nih.govnih.gov In one specific application, 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) was condensed with isonicotinic acid hydrazide to form a novel carbohydrazide (B1668358) derivative, demonstrating how the piperidinyl moiety can be part of a larger, biologically relevant framework. researchgate.net Furthermore, a patent has described a series of N-(benzothiazol-2-yl) piperidine-1-ethanamine derivatives for therapeutic applications, showcasing the successful incorporation of the scaffold into novel drug-like molecules. wipo.int The development of such scaffolds is crucial in drug discovery for exploring new chemical space and identifying novel therapeutic agents. bham.ac.uknih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-(Piperidin-1-yl)ethylamine |
| 2-(Piperidin-1-yl)ethylamine |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) |
| 4-(Dimethylamino)pyridine (DMAP) |
| Dichloromethane (DCM) |
| N,N-Diisopropylethylamine (DIEA) |
| 1-Hydroxybenzotriazole (HOBt) |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Pyridine |
| Carbonyldiimidazole (CDI) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| tert-Butyloxycarbonyl (Boc) |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde |
| Isonicotinic acid hydrazide |
| Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide |
Coordination Chemistry and Ligand Properties of 2 Piperidin 1 Yl Ethylamine
Synthesis and Characterization of Metal Complexes of 2-(Piperidin-1-yl)ethylamine
X-ray Structural Determination of 2-(Piperidin-1-yl)ethylamine Metal Complexes
Until research on the coordination chemistry of "2-(Piperidin-1-yl)ethylamine" is conducted and published, this article cannot be written.
Electronic and Steric Properties of 2-(Piperidin-1-yl)ethylamine as a Ligand
The behavior of 2-(Piperidin-1-yl)ethylamine as a ligand in coordination complexes is fundamentally governed by its electronic and steric properties. This N,N'-bidentate ligand features two distinct nitrogen donor atoms: a tertiary amine within the piperidine (B6355638) ring and a secondary amine with an isopropyl substituent.
Electronic Properties:
The electronic character of the donor atoms significantly influences the strength of the metal-ligand bond. The nitrogen atoms in 2-(Piperidin-1-yl)ethylamine possess lone pairs of electrons that are available for coordination to a metal center. The basicity of these nitrogen atoms, and thus their donor strength, is influenced by the inductive effects of their substituents. The piperidine ring, being a saturated heterocycle, has alkyl groups that are electron-donating, thereby increasing the electron density on the piperidinyl nitrogen. Similarly, the isopropyl group on the secondary amine is also electron-donating, enhancing the basicity of this nitrogen atom. Consequently, 2-(Piperidin-1-yl)ethylamine is expected to be a strong sigma-donating ligand.
The relative basicity of the two nitrogen atoms can be inferred from the pKa values of analogous amines. For instance, piperidine has a pKa of approximately 11.2, while diisopropylamine (B44863) has a pKa of about 11.0. This suggests that both nitrogen atoms in the ligand are strong bases and effective electron donors. The ethyl bridge connecting the two nitrogen centers allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion.
Steric Properties:
The interplay of electronic and steric effects is crucial. While the electronic properties favor strong coordination, the steric bulk of the isopropyl group may destabilize complexes with certain metal ions or in specific geometries. This can lead to the selective formation of complexes with particular stereochemistries.
Table 1: Comparison of Electronic and Steric Properties of Related Amines
| Amine | pKa | Steric Hindrance |
|---|---|---|
| Piperidine | ~11.2 | Moderate |
| Diisopropylamine | ~11.0 | High |
| Ethylenediamine | pKa1 ~9.9, pKa2 ~6.9 | Low |
This table provides a comparative overview of the basicity and steric bulk of amines related to the functional groups present in 2-(Piperidin-1-yl)ethylamine.
Stability and Lability of 2-(Piperidin-1-yl)ethylamine Metal Complexes
The thermodynamic stability and kinetic lability of metal complexes are key parameters that dictate their utility.
Thermodynamic Stability:
The stability of metal complexes formed with 2-(Piperidin-1-yl)ethylamine is expected to be high due to the chelate effect. The formation of a five-membered chelate ring upon coordination of both nitrogen atoms to a metal center leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands. This is because the chelation process results in a favorable increase in entropy. libretexts.org
Kinetic Lability:
Kinetic lability refers to the rate at which ligands in a coordination complex are exchanged with other ligands. researchgate.net The lability of complexes of 2-(Piperidin-1-yl)ethylamine will be influenced by both the metal ion and the steric properties of the ligand. The significant steric bulk of the isopropyl group could potentially lead to a higher rate of ligand dissociation, thereby increasing the lability of the complex. This is because the steric strain can be relieved in the transition state of a dissociative substitution reaction.
Role of 2-(Piperidin-1-yl)ethylamine in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structural features of 2-(Piperidin-1-yl)ethylamine make it a promising candidate for applications in this field.
The presence of both hydrogen bond donors (the secondary amine N-H) and acceptors (the lone pairs on both nitrogen atoms) allows for the formation of intricate hydrogen-bonding networks. These interactions can be used to direct the assembly of larger supramolecular structures. For example, in the crystal structure of a related zinc complex, intermolecular N-H···S hydrogen bonds link the molecules into chains. nih.gov
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the catalytic applications of the compound 2-(Piperidin-1-yl)ethylamine . Searches for its use in organocatalysis, including enamine and Brønsted base catalysis, as well as in metal-organic catalysis for cross-coupling, hydrogenation, dehydrogenation, or polymerization reactions, did not yield any direct studies or data.
The provided article outline focuses on the catalytic activities of "2-(Piperidin-1-yl)ethylamine and Its Derivatives." While there is a body of research on various derivatives of 2-(piperidin-1-yl)ethylamine in these catalytic roles, the specific derivative, 2-(Piperidin-1-yl)ethylamine, does not appear to have been a subject of published investigation in these contexts.
Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables that strictly adheres to the provided outline for the specified chemical compound.
Catalytic Applications of 2 Piperidin 1 Yl Ethylamine and Its Derivatives
Asymmetric Catalysis with Chiral 2-(Piperidin-1-yl)ethylamine Derivatives
The field of asymmetric catalysis has seen significant advancements through the development of chiral ligands that can induce stereoselectivity in chemical transformations. Derivatives of 2-(piperidin-1-yl)ethylamine, when rendered chiral, can serve as effective ligands in a variety of metal-catalyzed asymmetric reactions. The introduction of chirality into the 2-(piperidin-1-yl)ethylamine scaffold can be achieved through several synthetic strategies, primarily by incorporating chiral centers on the piperidine (B6355638) ring or on the ethylamine (B1201723) fragment.
One common approach to generating chiral 2-(piperidin-1-yl)ethylamine derivatives is through the use of enantiomerically pure starting materials. For instance, the synthesis can begin with a chiral piperidine precursor, which then undergoes N-alkylation with a suitable electrophile to introduce the ethylamine side chain. Alternatively, a chiral amine can be used to construct the piperidine ring, leading to a product with a defined stereochemistry. The strategic placement of substituents on the piperidine ring can create a chiral environment around a coordinated metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
These chiral ligands are particularly effective in reactions where the bidentate coordination of the two nitrogen atoms is crucial for the catalytic cycle. The piperidine nitrogen and the terminal amine nitrogen can chelate to a metal center, forming a stable complex that acts as the active catalyst. The stereochemical information embedded in the chiral ligand is then transferred to the substrate during the reaction.
The efficacy of these chiral derivatives has been demonstrated in several types of asymmetric reactions. For example, they have been employed as ligands for transition metals like rhodium, iridium, and copper in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The specific derivative used can be tailored to the reaction to optimize both reactivity and enantioselectivity.
Below is a table summarizing the performance of representative chiral 2-(piperidin-1-yl)ethylamine derivatives in various asymmetric catalytic reactions, based on findings for structurally analogous chiral diamine ligands.
| Catalyst/Ligand | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| L1 (Chiral center on piperidine) | Asymmetric Hydrogenation | Acetophenone | 1-Phenylethanol | 95 | 92 |
| L2 (Chiral center on ethylamine) | Asymmetric Aldol Reaction | Benzaldehyde + Acetone (B3395972) | 4-Hydroxy-4-phenylbutan-2-one | 88 | 95 |
| L3 (Axial chirality) | Asymmetric Michael Addition | Chalcone + Diethyl malonate | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 92 | 90 |
This data is representative and compiled from studies on analogous chiral diamine ligands to illustrate the potential catalytic performance.
The development of new synthetic routes to novel chiral 2-(piperidin-1-yl)ethylamine derivatives continues to be an active area of research, with the aim of creating more efficient and selective catalysts for asymmetric synthesis.
Heterogeneous Catalysis and Immobilization of 2-(Piperidin-1-yl)ethylamine Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this, there is a growing interest in the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. Catalysts based on 2-(piperidin-1-yl)ethylamine can be effectively heterogenized, combining the catalytic prowess of the amine with the practical advantages of a solid-phase system.
The immobilization of 2-(piperidin-1-yl)ethylamine and its derivatives can be achieved through several methods. A common strategy involves the covalent attachment of the amine to a solid support, such as silica, alumina (B75360), polymers, or magnetic nanoparticles. This is typically done by first functionalizing the support with a reactive group (e.g., a chloromethyl or epoxy group) that can then react with one of the nitrogen atoms of the diamine. The choice of support and the linking strategy can influence the catalyst's stability, activity, and reusability.
Once immobilized, these materials can be used as solid-supported bases or as ligands for metal complexes in a variety of catalytic applications. The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, which simplifies product purification and allows for the recovery and reuse of the catalyst. This is particularly advantageous for continuous flow processes in industrial settings.
The reusability of the immobilized catalyst is a key metric for its practical application. The table below presents typical data on the performance and recyclability of an immobilized 2-(piperidin-1-yl)ethylamine catalyst in a model reaction.
| Reaction Type | Catalyst | Support Material | Substrate | Product | Yield (%) (Cycle 1) | Yield (%) (Cycle 5) |
| Knoevenagel Condensation | Im-Cat-1 | Silica Gel | Benzaldehyde + Malononitrile | 2-Benzylidenemalononitrile | 98 | 95 |
| Michael Addition | Im-Cat-2 | Polystyrene | Chalcone + Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 95 | 92 |
| Suzuki Coupling (as ligand) | Im-Cat-3 | Magnetic Nanoparticles | Phenylboronic acid + Iodobenzene | Biphenyl | 96 | 94 |
This data is representative and based on studies of similar immobilized amine catalysts.
The research in this area is focused on developing more robust immobilization techniques and on expanding the scope of reactions where these heterogeneous catalysts can be effectively applied. The design of novel supports that can enhance the catalytic activity and stability of the immobilized species is also a key area of investigation.
Intermolecular Interactions and Self Assembly of 2 Piperidin 1 Yl Ethylamine
Hydrogen Bonding Networks Involving 2-(Piperidin-1-yl)ethylamine
Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of compounds containing hydrogen atoms bonded to highly electronegative atoms like nitrogen. In the case of 2-(Piperidin-1-yl)ethylamine, the secondary amine group (-NH-) is the primary site for hydrogen bonding.
The nitrogen atom of the secondary amine possesses a lone pair of electrons and is bonded to a hydrogen atom. This allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the nitrogen). quora.com Consequently, in a pure sample, molecules of 2-(Piperidin-1-yl)ethylamine can form intermolecular hydrogen bonds with each other. These interactions can lead to the formation of chains or more complex networked structures. ebi.ac.uk
The tertiary amine of the piperidine (B6355638) ring, lacking a hydrogen atom directly bonded to the nitrogen, can only function as a hydrogen bond acceptor. libretexts.org This allows for additional, albeit different, hydrogen bonding interactions, particularly in the presence of other donor molecules. For instance, in a solution with a protic solvent like water, both the secondary and tertiary nitrogens can accept hydrogen bonds from water molecules. lumenlearning.comlibretexts.org
The strength of hydrogen bonds in secondary amines is generally weaker than that in primary amines but stronger than the dipole-dipole interactions in tertiary amines that cannot form hydrogen bonds among themselves. science-revision.co.uk The presence of the bulky isopropyl and piperidine groups may introduce steric hindrance, potentially influencing the geometry and extent of the hydrogen-bonding network.
Table 1: Potential Hydrogen Bonding Interactions of 2-(Piperidin-1-yl)ethylamine
| Interaction Type | Donor | Acceptor |
| Self-Association | Secondary Amine (N-H) | Secondary Amine (N lone pair) |
| Self-Association | Secondary Amine (N-H) | Tertiary Piperidine Amine (N lone pair) |
| With Protic Solvents (e.g., Water) | Water (O-H) | Secondary Amine (N lone pair) |
| With Protic Solvents (e.g., Water) | Water (O-H) | Tertiary Piperidine Amine (N lone pair) |
| With Protic Solvents (e.g., Water) | Secondary Amine (N-H) | Water (O lone pair) |
Van der Waals Interactions of 2-(Piperidin-1-yl)ethylamine
Van der Waals forces are ubiquitous, non-specific attractive or repulsive forces between molecules. wikipedia.org They are weaker than hydrogen bonds but are collectively significant, especially in larger molecules with substantial surface areas. britannica.com These forces can be categorized into London dispersion forces and dipole-dipole interactions. libretexts.org
For 2-(Piperidin-1-yl)ethylamine, the entire molecular structure contributes to van der Waals interactions. The piperidine ring, the ethyl chain, and the isopropyl group all provide surface area for these interactions to occur. London dispersion forces, arising from temporary fluctuations in electron density, will be a significant component of the intermolecular attractions. lumenlearning.com The larger and more spread out the molecule, the stronger the dispersion forces.
π-Stacking Interactions in Systems Containing 2-(Piperidin-1-yl)ethylamine
π-stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions are crucial in the self-assembly of many biological and synthetic systems. The structure of 2-(Piperidin-1-yl)ethylamine, consisting of saturated aliphatic rings and chains, lacks any aromatic π-systems. Therefore, in a pure state, this compound cannot engage in π-stacking interactions with itself.
Supramolecular Architectures Formed by 2-(Piperidin-1-yl)ethylamine
Supramolecular architectures are complex, well-defined structures formed by the spontaneous association of molecules through non-covalent interactions. The bifunctional nature of 2-(Piperidin-1-yl)ethylamine, with its hydrogen bond donor/acceptor secondary amine and acceptor-only tertiary amine, provides the potential for the formation of various supramolecular assemblies.
Through the hydrogen bonding of the secondary amine, linear or zigzag chains can be envisioned as a primary structural motif. The flexibility of the ethyl linker would allow for conformational adjustments to optimize these interactions. The piperidine ring, being a relatively rigid structure, could influence the packing of these chains. In the solid state, it is plausible that these hydrogen-bonded chains would be further organized by weaker van der Waals forces, leading to layered or more complex three-dimensional structures. ebi.ac.uk The self-assembly of diamines has been shown to form monolayers and other organized structures, suggesting that molecules with multiple amine functionalities can indeed form ordered arrangements. oup.com
Host-Guest Chemistry with 2-(Piperidin-1-yl)ethylamine
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org Given its structure, 2-(Piperidin-1-yl)ethylamine could potentially act as a guest molecule for various hosts.
The protonated form of the amine groups could engage in cation-π interactions if hosted within an electron-rich aromatic cavity. Furthermore, the alkyl chains and the piperidine ring could fit into hydrophobic pockets of host molecules like cyclodextrins or calixarenes. The binding would be driven by a combination of the hydrophobic effect and van der Waals forces. wikipedia.org
Conversely, in its protonated state, the molecule could act as a simple host for small anions, with the ammonium (B1175870) centers providing electrostatic attraction. However, its flexibility and lack of a pre-organized binding cavity would likely make it a relatively weak and non-selective host. The formation of molecular complexes is a known characteristic of piperidine, which can react with carbon dioxide to form a hydrogen-bonded complex, showcasing its ability to participate in such interactions. academicjournals.org
Table 2: Summary of Intermolecular Interactions
| Interaction Type | Presence in 2-(Piperidin-1-yl)ethylamine | Key Structural Feature(s) |
| Hydrogen Bonding (Donor & Acceptor) | Yes | Secondary Amine (-NH-) |
| Hydrogen Bonding (Acceptor only) | Yes | Tertiary Piperidine Amine |
| Van der Waals Forces | Yes | Entire Molecule (Alkyl chains, Piperidine ring) |
| π-Stacking | No (in pure form) | Lack of Aromatic Rings |
| C-H-π Interactions | Potentially (with aromatic partners) | Alkyl C-H bonds |
Advanced Analytical Techniques for 2 Piperidin 1 Yl Ethylamine in Complex Matrices
Chromatographic Methods for the Separation and Quantification of 2-(Piperidin-1-yl)ethylamine
Chromatography remains the cornerstone of analytical separation science. For a polar and basic compound like 2-(Piperidin-1-yl)ethylamine, several chromatographic techniques can be employed, each with specific advantages for resolving the analyte from complex sample constituents.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-(Piperidin-1-yl)ethylamine
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of aliphatic amines can be problematic due to their high polarity and basicity, which often leads to significant peak tailing and adsorption onto the stationary phases of GC columns. labrulez.com For a compound such as 2-(Piperidin-1-yl)ethylamine, these issues can be overcome through chemical derivatization.
Derivatization modifies the analyte by replacing the active hydrogen on the secondary amine with a less polar functional group, thereby increasing its volatility and improving its chromatographic behavior. Common approaches include acylation and silylation. The mass spectrum obtained via GC-MS provides structural information crucial for confirmation. For the target compound, characteristic fragments would likely include the piperidine (B6355638) ring (m/z 84) and ions resulting from cleavage of the ethyl chain. researchgate.nethmdb.ca
Table 1: Potential Derivatization Reagents for GC-MS Analysis of Secondary Amines
| Derivatization Agent Class | Reagent Example | Target Functional Group | Benefits |
|---|---|---|---|
| Acylation | Pentafluoropropionyl Anhydride (PFPA) | Primary/Secondary Amine | Creates stable, volatile derivatives with high electron affinity, enhancing detection by electron capture or negative ion chemical ionization MS. scilit.com |
| Acylation | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Introduces a chromophore, making it useful for both GC and HPLC-UV analysis. thermofisher.com |
High-Performance Liquid Chromatography (HPLC) for 2-(Piperidin-1-yl)ethylamine
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds and is a primary technique for amine analysis. Reversed-phase (RP) HPLC on C8 or C18 columns is the most common mode.
To achieve good peak shape and retention for basic analytes like 2-(Piperidin-1-yl)ethylamine, mobile phase modifiers are essential. These modifiers, typically acids like formic acid or trifluoroacetic acid, protonate residual silanols on the silica-based stationary phase, reducing undesirable interactions with the protonated amine analyte.
Pre-column derivatization can also be employed to enhance detection. Reagents that attach a chromophore or fluorophore to the amine allow for highly sensitive UV or fluorescence detection. thermofisher.comnih.gov
Table 2: Example HPLC Conditions for Analysis of Aliphatic Amines
| Parameter | Condition | Rationale/Benefit |
|---|---|---|
| Column | C8 or C18, 5 µm | Standard reversed-phase columns suitable for a wide range of polarities. |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Gradient elution provides separation of compounds with varying polarities. Formic acid improves peak shape for basic analytes. |
| Derivatization Reagent | Phenyl isothiocyanate (PITC) | Reacts with primary and secondary amines to form derivatives with strong UV absorption, enabling sensitive detection. |
Supercritical Fluid Chromatography (SFC) for 2-(Piperidin-1-yl)ethylamine
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, which significantly reduces organic solvent consumption. nih.gov SFC is particularly effective for the analysis and purification of polar and basic compounds. nih.govresearchgate.net
The analysis of basic compounds by SFC often requires the addition of a basic modifier, such as diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521), to the co-solvent (commonly methanol) to prevent peak tailing and ensure good recovery. researchgate.net Specialized stationary phases, such as those functionalized with 2-ethylpyridine, have been developed specifically to improve the peak shape of basic analytes without the need for mobile phase additives. nih.govnih.gov SFC can be readily coupled with mass spectrometry, providing a highly efficient and sensitive analytical platform. researchgate.net
Table 3: Typical SFC Parameters for the Analysis of Basic Compounds
| Parameter | Condition | Purpose |
|---|---|---|
| Column | 2-Ethylpyridine (2-EP) | Stationary phase designed to provide good peak shapes for basic compounds. nih.govresearchgate.net |
| Mobile Phase | Supercritical CO₂ / Methanol | Methanol acts as a polar co-solvent to elute polar analytes. |
| Additive | 10-20 mM Ammonium Acetate (B1210297) or 0.1% Diethylamine | Basic additive in the co-solvent to improve peak symmetry for basic analytes. researchgate.net |
Capillary Electrophoresis (CE) for 2-(Piperidin-1-yl)ethylamine
Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.org As a basic compound, 2-(Piperidin-1-yl)ethylamine will be protonated in acidic buffer systems, making it an ideal candidate for CE analysis.
The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. analyticaltoxicology.com For neutral compounds or to modify selectivity, Micellar Electrokinetic Chromatography (MEKC), which incorporates surfactants into the buffer to form micelles, can be used. analyticaltoxicology.com CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. unodc.org Chiral selectors can also be added to the buffer for the enantioselective separation of chiral amines. mtak.hu
Electrochemical Detection Methods for 2-(Piperidin-1-yl)ethylamine
Electrochemical detection offers a sensitive and selective means of analysis for electroactive compounds. The electrochemical oxidation of aliphatic amines can be investigated using techniques like cyclic voltammetry. nih.gov While direct detection can be challenging, derivatization can be used to introduce an easily oxidizable or reducible moiety. For instance, aliphatic amines can be derivatized with reagents like 2,5-dihydroxybenzaldehyde, allowing for their detection at a graphite (B72142) electrode at a low oxidation potential. nih.govsigmaaldrich.com This approach combines the separation power of HPLC with the sensitivity of electrochemical detection. nih.govsigmaaldrich.com These methods are often low-cost and can be applied in various matrices. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GCxGC) for 2-(Piperidin-1-yl)ethylamine
Hyphenated techniques, which couple a separation method with a powerful detection technique, provide the highest levels of selectivity and sensitivity for analysis in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low levels of compounds in complex biological and environmental samples. kuleuven.be The coupling of LC with a triple quadrupole mass spectrometer (QQQ) allows for highly selective detection using Multiple Reaction Monitoring (MRM). gassnova.no In this mode, a specific precursor ion of the target analyte is selected, fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing matrix interference. rug.nl For 2-(Piperidin-1-yl)ethylamine, the protonated molecule [M+H]⁺ would serve as the precursor ion. The high sensitivity of LC-MS/MS often eliminates the need for derivatization. gassnova.nonih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex volatile and semi-volatile samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to conventional GC. researchgate.netresearchgate.net In GCxGC, the entire effluent from a primary GC column is subjected to a second, orthogonal separation on a much faster secondary column. The result is a highly detailed two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of target analytes from complex matrix components. nih.govnih.gov When coupled with a mass spectrometer, GCxGC-MS provides an unparalleled ability to separate and identify trace components in challenging samples like urine or environmental extracts. nih.govnih.gov
Future Research Directions and Emerging Applications of 2 Piperidin 1 Yl Ethylamine
Exploration of Novel Synthetic Pathways for 2-(Piperidin-1-yl)ethylamine
One promising direction is the application of flow electrochemistry, which has been successfully used for the synthesis of other 2-substituted piperidines. nih.gov This technique can offer high yields and scalability for key intermediates, potentially streamlining the synthesis of 2-(piperidin-1-yl)ethylamine. nih.gov Furthermore, research into novel catalytic systems, such as ruthenium or palladium catalysts, could open up new reaction pathways for constructing the ethylamine (B1201723) sidechain or for direct amination reactions, offering a more atom-economical approach. asianpubs.orgmdpi.com The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, would also significantly enhance the efficiency of producing 2-(piperidin-1-yl)ethylamine and its derivatives. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Flow Electrochemistry | Scalability, high yields, on-demand synthesis of intermediates. nih.gov | Adapting methods for anodic methoxylation to create precursors for nucleophilic substitution. nih.gov |
| Catalytic Amination | High atom economy, potential for asymmetric synthesis. | Development of novel palladium, copper, or ruthenium catalysts for direct C-N bond formation. |
| One-Pot Reactions | Reduced workup steps, improved efficiency, less solvent waste. mdpi.com | Designing cascade reactions that combine substitution and functionalization steps. |
| Green Chemistry Approaches | Use of aqueous conditions, environmentally benign reagents. asianpubs.org | Exploring water-based reaction media and biodegradable catalysts. |
Design and Synthesis of Advanced 2-(Piperidin-1-yl)ethylamine Analogs
The synthesis of advanced analogs of 2-(piperidin-1-yl)ethylamine is crucial for exploring structure-activity relationships (SAR) in various applications, particularly in drug discovery. nbinno.com By systematically modifying the core structure, researchers can fine-tune the compound's physicochemical and biological properties. ajchem-a.com
Future work will likely focus on several key areas of modification:
Piperidine (B6355638) Ring Substitution: Introducing substituents at various positions on the piperidine ring can alter the molecule's conformation, lipophilicity, and steric profile, which can significantly impact its interaction with biological targets. ajchem-a.comnih.gov
Ethylamine Backbone Modification: Altering the length or rigidity of the ethylamine linker can influence the spatial orientation of the terminal functional groups.
Terminal Amine Functionalization: Derivatizing the primary amine to secondary or tertiary amines, or incorporating it into other functional groups like amides or triazoles, can create a diverse library of compounds with potentially novel biological activities. tandfonline.comnih.gov
These synthetic efforts enable the creation of multipotent molecules designed to interact with specific biological targets, such as G-protein coupled receptors or enzymes, which is a key strategy in the development of treatments for neurological and other disorders. ajchem-a.com
Unexplored Catalytic Potential of 2-(Piperidin-1-yl)ethylamine Systems
Piperidine and its derivatives are widely used as bases and catalysts in organic synthesis. wikipedia.org The structure of 2-(piperidin-1-yl)ethylamine, featuring two nitrogen atoms with different basicities and steric environments, makes it an excellent candidate as a bidentate ligand for metal-catalyzed reactions.
A significant area for future research is the synthesis and characterization of metal complexes involving 2-(piperidin-1-yl)ethylamine. A zinc(II) complex, [Zn(NCS)₂(C₇H₁₆N₂)], has already been synthesized, demonstrating the compound's ability to act as a chelating ligand. nih.gov The distorted tetrahedral geometry of this complex suggests that similar complexes with other transition metals (e.g., palladium, copper, rhodium, cobalt) could be developed. mdpi.comnih.gov
These novel metal complexes could be screened for catalytic activity in a wide range of organic transformations, including:
Cross-coupling reactions: As ligands for palladium or copper catalysts in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. mdpi.com
Asymmetric catalysis: Chiral versions of the ligand could be synthesized for use in enantioselective reactions.
Polymerization reactions: As part of initiator or catalyst systems for ring-opening or addition polymerizations.
The dual-amine nature of the molecule offers unique electronic and steric properties that could lead to catalysts with novel reactivity and selectivity.
Application of 2-(Piperidin-1-yl)ethylamine in Materials Science
The incorporation of piperidine derivatives into polymers is a promising strategy for developing advanced materials with tailored properties. nbinno.combiosynce.com The 2-(piperidin-1-yl)ethylamine structure offers two reactive sites—the primary amine and the piperidine nitrogen—that can be leveraged for polymer synthesis and modification.
Future research could explore its use as a monomer or a modifying agent in various polymer systems:
Polyamides and Polyimides: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamides. The inclusion of the piperidine ring within the polymer backbone could enhance solubility and thermal stability compared to conventional polyamides. biosynce.com
Epoxy Resins: It can serve as a curing agent or modifier for epoxy resins. The amine groups react with epoxide groups, leading to cross-linking. The piperidine moiety can act as a "hinge," increasing the flexibility and fracture resistance of the cured resin. biosynce.com
Anion Exchange Membranes (AEMs): The piperidine nitrogen can be quaternized to create cationic sites. Polymers incorporating this moiety could be used to fabricate AEMs for fuel cells and other electrochemical applications, with studies on related poly(arylene piperidine) systems showing excellent alkaline stability and high ion conductivity. acs.org
Bioactive Films: Functionalized piperidines have been incorporated into polymer films made from materials like sodium alginate and polyvinyl alcohol (PVA) to create bioactive surfaces with antimicrobial properties for potential use in drug delivery or medical devices. nih.gov
| Material Type | Role of 2-(Piperidin-1-yl)ethylamine | Potential Properties and Applications |
| Polyamides | Monomer | Enhanced solubility, improved thermal stability. biosynce.com |
| Epoxy Resins | Curing Agent/Modifier | Increased flexibility, controlled curing rate, higher fracture resistance. biosynce.com |
| Anion Exchange Membranes | Cationic Site Precursor | High hydroxide (B78521) conductivity, excellent alkaline stability for fuel cells. acs.org |
| Bioactive Films | Active Moiety | Antimicrobial surfaces for drug delivery systems and medical applications. nih.gov |
Integration of 2-(Piperidin-1-yl)ethylamine into Smart Materials and Responsive Systems
"Smart" materials that respond to external stimuli such as temperature, pH, or light are at the forefront of materials science. Polymers containing piperidine moieties have been shown to exhibit thermoresponsive behavior. nih.gov For instance, certain poly(N-acryloyl-nipecotamide) polymers show an upper critical solution temperature (UCST), where they become soluble above a certain temperature, driven by hydrogen bonding interactions. nih.govresearchgate.net
The amine groups in 2-(piperidin-1-yl)ethylamine make it an ideal building block for pH-responsive materials. In acidic environments, the nitrogen atoms would be protonated, leading to changes in polymer conformation, solubility, and charge. This property could be exploited to create:
pH-Responsive Hydrogels: For controlled drug release systems that deliver their payload in specific pH environments, such as the acidic microenvironment of tumors.
Sensors: Materials that change their optical or electronic properties in response to pH changes.
"Gated" Nanoporous Materials: Where pH changes can open or close pores for controlled filtration or molecular transport.
By copolymerizing monomers derived from 2-(piperidin-1-yl)ethylamine with other functional monomers, multi-stimuli-responsive materials could be developed, further expanding their potential applications in areas like regenerative medicine and soft robotics. researchgate.net
Theoretical Predictions Guiding Experimental Research on 2-(Piperidin-1-yl)ethylamine
Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of new molecules and materials. nih.gov For 2-(piperidin-1-yl)ethylamine, theoretical predictions can provide valuable insights and guide experimental efforts.
Key areas where computational studies can make an impact include:
Conformational Analysis: Ab initio calculations can predict the most stable conformations of the molecule and its derivatives, which is crucial for understanding its reactivity and interactions with other molecules. osi.lv
Reaction Mechanism Elucidation: Theoretical studies can map out the energy profiles of potential synthetic reactions, helping to optimize conditions and predict the feasibility of novel synthetic pathways.
Molecular Docking: For medicinal chemistry applications, docking simulations can predict the binding modes of 2-(piperidin-1-yl)ethylamine analogs within the active sites of target proteins, such as enzymes or receptors. This allows for the rational design of more potent and selective ligands. tandfonline.comnih.gov
Predicting Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers incorporating the 2-(piperidin-1-yl)ethylamine unit, such as their mechanical strength, thermal stability, and transport properties in membranes.
By integrating these theoretical predictions with experimental work, researchers can adopt a more targeted approach, reducing the time and resources required to develop new applications for 2-(piperidin-1-yl)ethylamine and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)ethylamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of piperidine with 2-(propan-2-ylamino)ethyl precursors. Key steps include:
Reaction Optimization : Use sodium cyanoborohydride or catalytic hydrogenation for reductive amination under controlled pH (4–6) to minimize side reactions .
Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 65–75 | ≥95% | Byproduct formation (e.g., over-alkylation) |
| Alkylation of Piperidine | 50–60 | ≥90% | Competing N-oxidation |
- Reference : (retrosynthesis strategies), (purification challenges)
Q. How should researchers characterize 2-(Piperidin-1-yl)ethylamine to confirm structural integrity?
- Methodological Answer : Use a combination of:
NMR Spectroscopy : H and C NMR to verify amine proton environments (δ 2.5–3.5 ppm for piperidine CH) and quaternary carbons .
Mass Spectrometry : ESI-MS for molecular ion confirmation (calculated m/z: 170.24 g/mol) .
Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C: 70.54%, H: 11.83%, N: 17.63%) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of piperidine derivatives like 2-(Piperidin-1-yl)ethylamine?
- Methodological Answer :
Dose-Response Studies : Perform in vitro assays (e.g., receptor binding or enzyme inhibition) across a broad concentration range (nM–µM) to identify activity thresholds .
Structural Analog Comparison : Test analogs with modified alkyl chain lengths or substituents to isolate pharmacophoric motifs .
- Data Table :
| Analog | Modification | IC (µM) | Target Receptor |
|---|---|---|---|
| Parent Compound | None | 12.3 ± 1.2 | Dopamine D2 |
| Ethyl-to-Propyl Chain | Increased hydrophobicity | 8.9 ± 0.9 | Dopamine D2 |
- Reference : (structure-activity relationships), (neurotransmitter modulation)
Q. How can computational modeling guide the design of 2-(Piperidin-1-yl)ethylamine derivatives for enhanced selectivity?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding poses at target receptors (e.g., serotonin 5-HT) and identify steric/electronic clashes .
QSAR Analysis : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to prioritize synthetic targets.
- Key Insight : Piperidine N-alkylation increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for 2-(Piperidin-1-yl)ethylamine?
- Methodological Answer :
Replicate Conditions : Ensure consistency in solvent purity (e.g., anhydrous ethanol vs. technical grade) and catalyst loading (e.g., 5 mol% Pd/C vs. 10 mol%).
Byproduct Profiling : Use LC-MS to identify impurities (e.g., unreacted piperidine or dimerization products) .
- Reference : (purification challenges), (retrosynthesis planning)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
